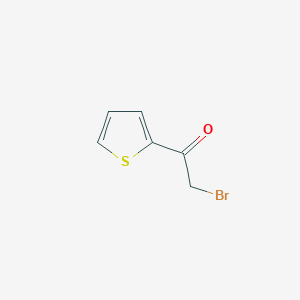
2-(2-ブロモアセチル)チオフェン
概要
説明
2-(2-Bromoacetyl)thiophene is a useful research compound. Its molecular formula is C6H5BrOS and its molecular weight is 205.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Bromoacetyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Bromoacetyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoacetyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
2-(2-ブロモアセチル)チオフェンを含むチオフェン系アナログは、潜在的な生物活性化合物として多くの科学者の関心の対象となっています . 彼らは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改善するために重要な役割を果たします .
抗酸化活性
2-(2-ブロモアセチル)チオフェンを使用して合成できるジチエン-2-イルケトン化合物は、許容可能な抗酸化活性を示しています . これにより、この化合物は新しい抗酸化薬の開発のための潜在的な候補となります。
工業化学
2-(2-ブロモアセチル)チオフェンを含むチオフェン誘導体は、工業化学で使用されています . それらは特に腐食防止剤として使用されます 、これにより、金属表面を腐食から保護することができます。
材料科学
材料科学の分野では、チオフェン媒介分子は有機半導体の進歩において重要な役割を果たしています . これは、新しい電子デバイスの開発において特に重要です。
有機電界効果トランジスタ(OFET)
チオフェン誘導体は、有機電界効果トランジスタ(OFET)の製造にも使用されます . OFETは、チャネルに有機半導体を使用するトランジスタの一種です。
有機発光ダイオード(OLED)
2-(2-ブロモアセチル)チオフェンは、有機発光ダイオード(OLED)の製造に使用できます . OLEDは、発光層が有機化合物の薄膜であり、電流に応答して光を放出する発光ダイオード(LED)の一種です。
生物活性ピランおよびピリジン誘導体の合成
この化合物は、芳香族アルデヒドとマロノニトリルとの多成分反応で使用して、潜在的に生物活性のあるピランおよびピリジン誘導体を生成できます . これらの誘導体は、医薬品化学において潜在的な用途を持つ可能性があります。
市販
2-(2-ブロモアセチル)チオフェンは市販されており、化学薬品サプライヤーから購入できます <svg class="icon" height="16" p-id
Safety and Hazards
“2-(2-Bromoacetyl)thiophene” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . Protective measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/eye protection/face protection, and ensuring contaminated work clothing does not leave the workplace .
作用機序
Target of Action
2-(2-Bromoacetyl)thiophene, also known as 2-Bromo-1-(thiophen-2-yl)ethanone, is a compound that is widely used in organic synthesis reactions . It serves as an important intermediate for the synthesis of other organic compounds . .
Mode of Action
It is known that thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Result of Action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
特性
IUPAC Name |
2-bromo-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNENCHFSDZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380024 | |
| Record name | 2-(2-Bromoacetyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-41-6 | |
| Record name | 2-(2-Bromoacetyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromoacetyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Bromo-1-(thiophen-2-yl)ethanone utilized in the synthesis of (S)-Duloxetine?
A: The provided research highlights the use of 2-Bromo-1-(thiophen-2-yl)ethanone as a starting material in the synthesis of (S)-Duloxetine. The process involves an enantioselective hydrogenation of 2-Bromo-1-(thiophen-2-yl)ethanone []. This step is followed by further chemical transformations, including the formation of a cyclic carbamate from a γ-aminoalcohol intermediate, ultimately leading to the production of (S)-Duloxetine [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)



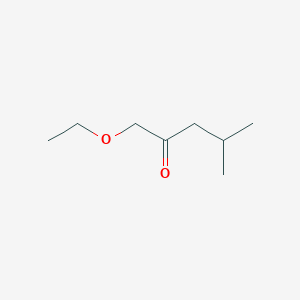
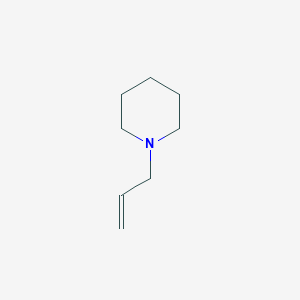

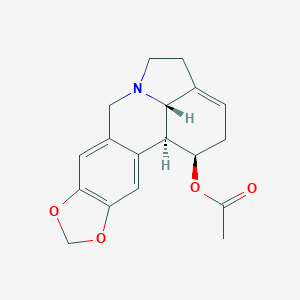
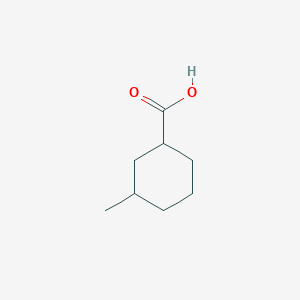
![3,4-Dihydro-2-phenyl-5H-naphtho[1,8-bc]thiophen-5-one](/img/structure/B84042.png)



